
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane is an organosilicon compound with the molecular formula C₈H₁₆F₄O₄Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a clear, colorless liquid that is slightly soluble in water and has a high boiling point.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane typically involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of trimethoxysilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a dehydrating agent.
Substitution: Requires the use of appropriate nucleophiles and reaction conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Substituted Silanes: Produced through substitution reactions.
Scientific Research Applications
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of surfaces for biological assays and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds contribute to the compound’s ability to form stable, cross-linked networks, which are essential for its applications in coatings and adhesives. The presence of the tetrafluoroethoxy group enhances the compound’s chemical resistance and hydrophobicity, making it suitable for use in harsh environments.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom.
Triethoxysilane: Similar to Trimethoxysilane but with ethoxy groups instead of methoxy groups.
Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Contains an oxirane group, which imparts different reactivity compared to the tetrafluoroethoxy group.
Uniqueness
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane stands out due to the presence of the tetrafluoroethoxy group, which imparts unique properties such as enhanced chemical resistance and hydrophobicity. These characteristics make it particularly valuable in applications where durability and resistance to harsh conditions are required.
Properties
CAS No. |
93804-21-8 |
|---|---|
Molecular Formula |
C8H16F4O4Si |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
trimethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C8H16F4O4Si/c1-13-17(14-2,15-3)6-4-5-16-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
InChI Key |
XUOZHRJNKBRTEC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOC(C(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



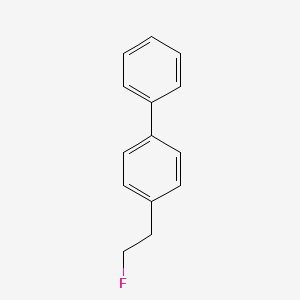
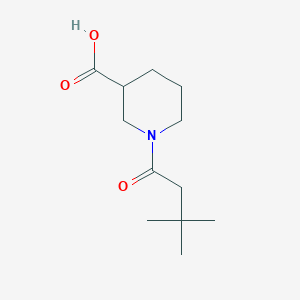
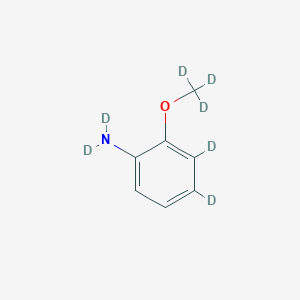
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
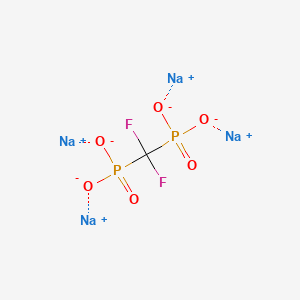

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
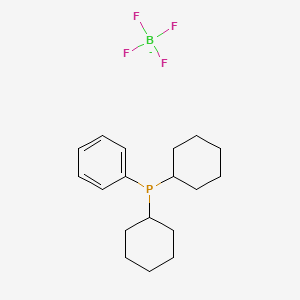
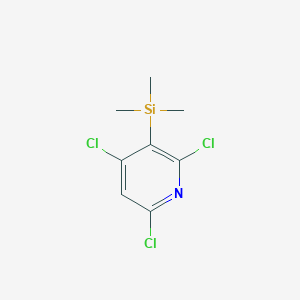
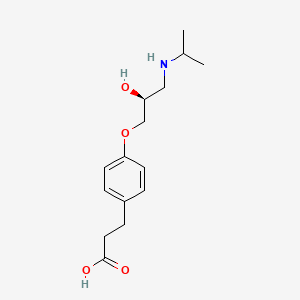
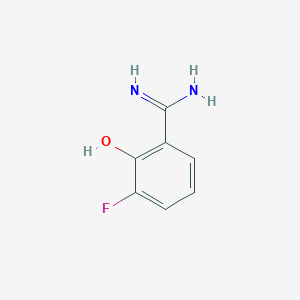
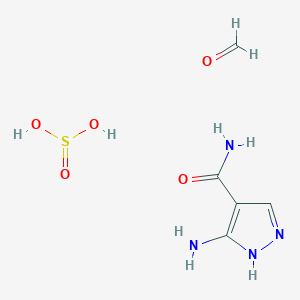
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
